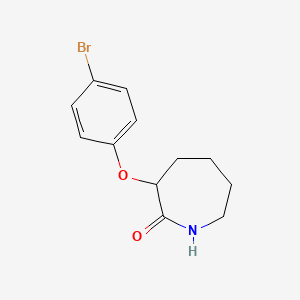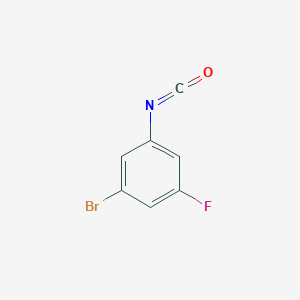
1-Bromo-3-fluoro-5-isocyanatobenzene
Overview
Description
“1-Bromo-3-fluoro-5-isocyanatobenzene” is a chemical compound with the molecular formula C7H3BrFNO. It has a molecular weight of 216.01 . The compound is typically stored at temperatures below -10°C . It is a powder in its physical form .
Molecular Structure Analysis
The InChI code for “1-Bromo-3-fluoro-5-isocyanatobenzene” is 1S/C7H3BrFNO/c8-5-1-6(9)3-7(2-5)10-4-11/h1-3H . This code provides a specific description of the molecule’s structure.
Physical And Chemical Properties Analysis
“1-Bromo-3-fluoro-5-isocyanatobenzene” is a powder that is stored at temperatures below -10°C . It has a molecular weight of 216.01 .
Scientific Research Applications
Synthesis and Material Development
1-Bromo-3-fluoro-5-isocyanatobenzene serves as a versatile intermediate in the synthesis of complex organic compounds. Kobayashi et al. (2011) demonstrated its utility in the efficient two-step synthesis of 3,4-dihydro-4-thioxoquinazolin-2(1H)-ones from 1-bromo-2-fluorobenzenes, showcasing the compound's role in facilitating N-alkyl-2-fluorobenzothioamide formation, which further reacts with isocyanates to yield the desired products (Kobayashi, Komatsu, Yokoi, & Konishi, 2011). This highlights its potential in generating novel pharmacological agents and materials with specific functional groups.
Spectroscopic Studies and Chemical Analysis
Mahadevan et al. (2011) utilized 1-bromo-3-fluorobenzene in spectroscopic studies to investigate the effects of bromine and fluorine substitutions on benzene's geometry and vibrational modes. Through FT-IR, FT-Raman, and DFT calculations, they provided insight into the electronic properties and thermodynamic behaviors of such substituted benzenes, underlining the importance of 1-bromo-3-fluoro-5-isocyanatobenzene in understanding the fundamental chemical and physical characteristics of halogenated compounds (Mahadevan, Periandy, Karabacak, & Ramalingam, 2011).
Photodissociation and Reaction Mechanisms
In the study of photodissociation mechanisms, Gu et al. (2001) explored the ultraviolet photodissociation of 1-bromo-3-fluorobenzene and its derivatives, providing valuable data on the distribution of translational energy and the effect of fluorine substitution on the photodissociation pathway. Such research elucidates the reactive behavior of halogenated benzenes under high-energy conditions and contributes to our understanding of photochemical processes in environmental and synthetic chemistry contexts (Gu, Wang, Huang, Han, He, & Lou, 2001).
Safety And Hazards
The compound has several hazard statements including H302, H315, H318, and H334 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .
properties
IUPAC Name |
1-bromo-3-fluoro-5-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO/c8-5-1-6(9)3-7(2-5)10-4-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOKYKPILYGSTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-fluoro-5-isocyanatobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




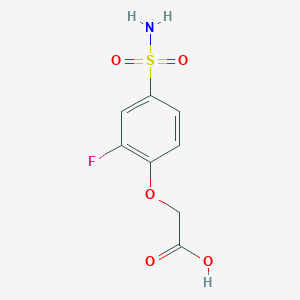
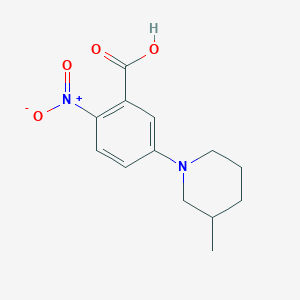

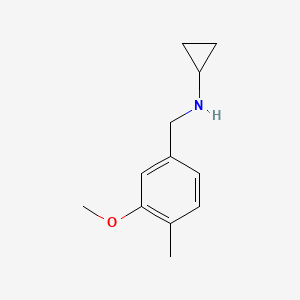
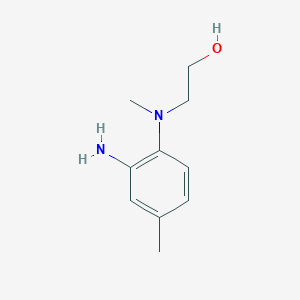

![1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B1438270.png)
![tert-butyl N-{2-amino-1-[4-(propan-2-yl)phenyl]ethyl}carbamate](/img/structure/B1438271.png)


![1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one](/img/structure/B1438274.png)

